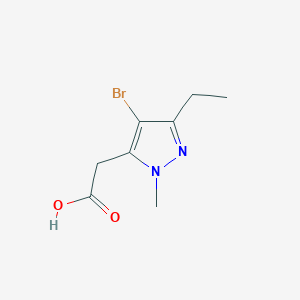

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various methods. One common method involves the reaction of hydrazones with nitroolefins mediated with strong bases . Another method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . The structures of the synthesized pyrazoles can be verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques such as FTIR and 1H NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, they can react with titanium tetrachloride to afford binary adducts . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid” can be predicted using computational methods. For instance, its boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Construction of Alkaloids

The compound can be used in the construction of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are commonly found in a wide variety of organisms including bacteria, fungi, plants, and animals .

Synthesis of Imidazole Containing Compounds

The compound can be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole .

Development of New Drugs

The compound can be used in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Preparation of Solid Hexacoordinate Complexes

The compound can be used in the preparation of solid hexacoordinate complexes . These complexes are formed by reaction with dimethyl- and divinyl-tindichloride .

Formal Anti-Markovnikov Alkene Hydromethylation

The compound can be used in formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Similar compounds have been shown to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid. For example, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other compounds can influence the compound’s efficacy through competitive or non-competitive interactions .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary depending on their specific structure. For example, some pyrazole derivatives are classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that they can cause eye irritation, skin irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-(4-bromo-5-ethyl-2-methylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-5-8(9)6(4-7(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVSCMTYAJAWAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Br)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid | |

CAS RN |

1496937-16-6 |

Source

|

| Record name | 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2828184.png)

![Ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate](/img/structure/B2828187.png)

![Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2828191.png)

![ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2828192.png)

![9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2828193.png)

![N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide](/img/structure/B2828195.png)

![3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2828198.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2828199.png)

![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)